molecular formula C12H15ClN2OS B5863593 N-(4-chloro-2-methylphenyl)-4-morpholinecarbothioamide

N-(4-chloro-2-methylphenyl)-4-morpholinecarbothioamide

Cat. No.: B5863593
M. Wt: 270.78 g/mol
InChI Key: UXRRUGXUSKRAHU-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-4-morpholinecarbothioamide: is a synthetic organic compound characterized by the presence of a chloro-substituted aromatic ring and a morpholine ring attached to a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-methylphenyl)-4-morpholinecarbothioamide typically involves the reaction of 4-chloro-2-methylaniline with morpholine and carbon disulfide under controlled conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with morpholine to yield the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-chloro-2-methylphenyl)-4-morpholinecarbothioamide can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: It can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Azides or thiocyanates.

Scientific Research Applications

Chemistry: N-(4-chloro-2-methylphenyl)-4-morpholinecarbothioamide is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development and biochemical studies.

Medicine: The compound’s potential as a therapeutic agent is being explored, particularly in the treatment of diseases where enzyme inhibition is beneficial. Its ability to modulate enzyme activity could lead to the development of new medications.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and agrochemicals. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-4-morpholinecarbothioamide involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biochemical effects, such as reduced enzyme activity and altered metabolic pathways. The molecular targets and pathways involved depend on the specific enzyme being inhibited.

Comparison with Similar Compounds

  • N-(4-chloro-2-methylphenyl)-4-hydroxybenzamide
  • N-(4-chloro-2-methylphenyl)-2-(methylthio)benzamide
  • 4-chloro-2-methylphenyl isocyanate

Comparison: N-(4-chloro-2-methylphenyl)-4-morpholinecarbothioamide is unique due to the presence of both a morpholine ring and a carbothioamide group. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, N-(4-chloro-2-methylphenyl)-4-hydroxybenzamide lacks the morpholine ring, which may affect its reactivity and biological activity. Similarly, N-(4-chloro-2-methylphenyl)-2-(methylthio)benzamide has a different substituent, leading to variations in its chemical behavior and applications.

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)morpholine-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2OS/c1-9-8-10(13)2-3-11(9)14-12(17)15-4-6-16-7-5-15/h2-3,8H,4-7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRRUGXUSKRAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=S)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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